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molecular formula C17H11BrN2 B8551333 6-Bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine

6-Bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine

Cat. No. B8551333
M. Wt: 323.2 g/mol
InChI Key: SWPRDQKSVHJJKW-UHFFFAOYSA-N
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Patent
US07915284B2

Procedure details

By carrying out the process as in Example 1, and starting from 0.5 g of 2-bromo-1-(naphthalen-2-yl)ethanone, 0.72 g of 2-amino-5-bromopyridine and 0.29 g of sodium hydrogen carbonate, 0.83 g of 6-bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine is obtained. Mp=226-228° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=1)=O.[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][N:17]=1.C(=O)([O-])O.[Na+]>>[Br:22][C:19]1[CH:20]=[CH:21][C:16]2[N:17]([CH:2]=[C:3]([C:5]3[CH:14]=[CH:13][C:12]4[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=4)[CH:6]=3)[N:15]=2)[CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Step Three
Name
Quantity
0.29 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C2=CC1=CC=CC=C1C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: CALCULATEDPERCENTYIELD 127.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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